molecular formula C12H18ClNO B3026423 2-(Methylamino)-1-(m-tolyl)butan-1-one,monohydrochloride CAS No. 1797911-07-9

2-(Methylamino)-1-(m-tolyl)butan-1-one,monohydrochloride

Cat. No.: B3026423
CAS No.: 1797911-07-9
M. Wt: 227.73 g/mol
InChI Key: ZICNURAKFHTJJS-UHFFFAOYSA-N
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Description

2-(Methylamino)-1-(m-tolyl)butan-1-one,monohydrochloride, also known as MTBA-HCl, is a synthetic compound of the amino acid class. It is used as a research tool in various scientific fields, such as biochemistry and physiology. MTBA-HCl is a chiral compound which has the potential to interact with biological molecules in a way that is specific to its structure.

Scientific Research Applications

2-(Methylamino)-1-(m-tolyl)butan-1-one,monohydrochloride has been used in several scientific research applications, including the study of enzyme activity, protein-ligand interactions, and the synthesis of peptides. It has also been used in the study of the structure and function of proteins, as well as in the study of drug-receptor interactions. Additionally, this compound has been used in the development of new drugs and the study of drug metabolism.

Mechanism of Action

2-(Methylamino)-1-(m-tolyl)butan-1-one,monohydrochloride binds to specific amino acid residues in proteins, which is then followed by a conformational change in the protein structure. This results in an alteration of the protein's activity. The binding of this compound to the protein is specific to its structure, and this specificity is essential for its use in scientific research.
Biochemical and Physiological Effects
This compound has been shown to affect the activity of enzymes, proteins, and receptors. It has been used to study the structure and function of proteins, as well as to study drug-receptor interactions. Additionally, this compound has been used to study the biochemical and physiological effects of drugs, such as their pharmacokinetics and pharmacodynamics.

Advantages and Limitations for Lab Experiments

2-(Methylamino)-1-(m-tolyl)butan-1-one,monohydrochloride has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, its specificity for certain amino acid residues makes it useful for studying protein-ligand interactions. However, the compound is not water soluble, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for the use of 2-(Methylamino)-1-(m-tolyl)butan-1-one,monohydrochloride in scientific research. One possibility is to use the compound to study the structure and function of proteins involved in disease processes, such as cancer and Alzheimer’s disease. Additionally, this compound could be used to study the effects of drugs on the body, as well as to develop new drugs. Furthermore, the compound could be used to study the biochemical and physiological effects of environmental toxins. Finally, this compound could be used to study the effects of dietary supplements on the body.

Properties

IUPAC Name

2-(methylamino)-1-(3-methylphenyl)butan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-4-11(13-3)12(14)10-7-5-6-9(2)8-10;/h5-8,11,13H,4H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICNURAKFHTJJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC=CC(=C1)C)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001343152
Record name 2-(Methylamino)-1-(3-methylphenyl)butan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001343152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1797911-07-9
Record name 2-(Methylamino)-1-(3-methylphenyl)butan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001343152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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